Thermodynamic Stability Advantage: 3-Yl vs. 2-Yl Isomer at PM3 Level
Semi-empirical PM3 calculations reveal that 2-(thiophen-3-yl)acetohydrazide (Th3Hy) exhibits a heat of formation (HoF) of 16.34 kcal/mol, which is 4.57 kcal/mol lower than the 2-yl positional isomer (Th2Hy, HoF = 20.91 kcal/mol). Both isomers are endothermic, but the 3-yl compound is thermodynamically more stable, and its total energy (−1487.7739 eV) is more negative than that of Th2Hy (−1487.5759 eV) [1]. This stability ordering is consistent with the broader trend where 3-substituted heterocyclic hydrazides generally show greater thermodynamic stability than their 2-substituted counterparts.
| Evidence Dimension | Computational thermodynamic stability (PM3 level) |
|---|---|
| Target Compound Data | HoF = 16.34 kcal/mol; Total energy = −1487.7739 eV |
| Comparator Or Baseline | 2-(Thiophen-2-yl)acetohydrazide (Th2Hy): HoF = 20.91 kcal/mol; Total energy = −1487.5759 eV |
| Quantified Difference | ΔHoF = 4.57 kcal/mol more stable for 3-yl isomer; ΔTotal energy = −0.1980 eV more negative |
| Conditions | Gas-phase PM3 semi-empirical MO calculations using AMPAC 6.7 package |
Why This Matters
Greater thermodynamic stability translates to reduced decomposition risk during long-term storage and improved lot-to-lot consistency, which is critical for procurement in multi-step synthetic campaigns where intermediate integrity directly impacts downstream yields.
- [1] Ramam VA, Rao VVP, Krishna KR, Rao RS. Model chemistry of hydrazides. II. Electronic structure of five-membered aromatic hydrazides. Indian Journal of Chemistry, 2006, 45A, 100–105. Table 2: HoF and total energy data. View Source
